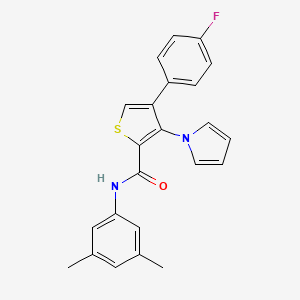
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H19FN2OS and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a thiophene ring, a pyrrole moiety, and multiple aromatic substitutions, which contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency across different cancer types.
The mechanism of action for this compound appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Apoptosis : Studies suggest that it activates caspase pathways, which are critical for programmed cell death.
- Anti-inflammatory Effects : There is evidence that it modulates inflammatory cytokines, potentially reducing tumor progression.
Study 1: Efficacy in Breast Cancer Models
A study published in a peer-reviewed journal investigated the effects of this compound in MCF-7 breast cancer xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
Study 2: Synergistic Effects with Chemotherapy
Another research effort examined the combination of this compound with standard chemotherapeutics like doxorubicin. The combination therapy showed enhanced efficacy, suggesting that it may help overcome drug resistance in certain cancer types.
科学的研究の応用
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, derivatives with structural similarities to N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide have induced apoptosis in hypopharyngeal tumor models, suggesting potential as an anticancer agent.
- Antioxidant and Anti-inflammatory Properties : Molecular docking studies indicate that related compounds possess excellent antioxidant and anti-inflammatory properties. These effects can be attributed to the structural characteristics that enhance interaction with biological targets .
- Antimicrobial Activity : Compounds in the same family have been reported to exhibit antibacterial and antifungal properties, making them suitable for further exploration in treating infections.
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : This is often achieved through cyclization reactions involving thiophene precursors.
- Introduction of the Pyrrole Moiety : The pyrrole ring can be formed via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Amidation Reaction : The final step involves the formation of the carboxamide group through amidation with appropriate amines.
These synthetic routes are crucial for optimizing the yield and purity of the compound for further testing and application .
Table 1: Summary of Research Findings on Related Compounds
Case Study Insights
- Anticancer Studies : A study on pyrazole derivatives revealed their ability to induce apoptosis in tumor cells, suggesting that modifications in substituents can enhance therapeutic efficacy.
- Molecular Docking Studies : Computational analyses have demonstrated that variations in the chemical structure significantly affect binding affinities to target proteins, emphasizing the necessity for detailed structural optimization during drug design .
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(4-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS/c1-15-11-16(2)13-19(12-15)25-23(27)22-21(26-9-3-4-10-26)20(14-28-22)17-5-7-18(24)8-6-17/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFCMAGOKZKLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)F)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














